molecular formula C24H23N3O4 B11169071 N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide

N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide

Cat. No.: B11169071
M. Wt: 417.5 g/mol
InChI Key: YLDDSZQXOCIYAV-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide groups can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Possible pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE would depend on its specific interactions with biological targets. It may involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the propanamide group.

    2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE: Lacks the methoxy group.

Uniqueness

N-(4-METHOXYPHENYL)-2-(4-PROPANAMIDOBENZAMIDO)BENZAMIDE is unique due to the presence of both the methoxy and propanamide groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-(propanoylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C24H23N3O4/c1-3-22(28)25-17-10-8-16(9-11-17)23(29)27-21-7-5-4-6-20(21)24(30)26-18-12-14-19(31-2)15-13-18/h4-15H,3H2,1-2H3,(H,25,28)(H,26,30)(H,27,29)

InChI Key

YLDDSZQXOCIYAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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